2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one
Description
2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one backbone with a 2-amino group and a piperidin-1-yl substituent. The piperidine ring is further modified at the 3-position by a benzyl(ethyl)amino-methyl group.
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-3-20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(14-17)18(22)15(2)19/h4-6,8-9,15,17H,3,7,10-14,19H2,1-2H3 |
InChI Key |
BVQBINCPPIXRPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzyl(ethyl)amino Group: This step might involve nucleophilic substitution reactions where the benzyl(ethyl)amino group is introduced.
Amino Group Addition: The final step could involve the addition of the amino group to the propan-1-one backbone under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic agent for treating certain conditions.
Industry: Used in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These might include:
Receptors: Binding to specific receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their distinguishing characteristics:
Key Structural Differences and Implications
Substituent Effects on Piperidine: The target compound’s benzyl(ethyl)amino-methyl group introduces greater steric bulk compared to the benzyl(methyl)amino group in . This may enhance lipophilicity and alter receptor-binding kinetics.
Backbone Modifications :
- Replacing the propan-1-one backbone with propan-1-ol (as in P–1 ) reduces electrophilicity, likely diminishing reactivity in nucleophilic environments.
Salt Forms :
Pharmacological Inferences from Analogues
- Enzyme Inhibition : The tertiary amine and aromatic groups in the target compound resemble structures of acetylcholinesterase inhibitors, though direct evidence is lacking.
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